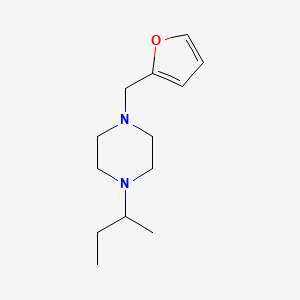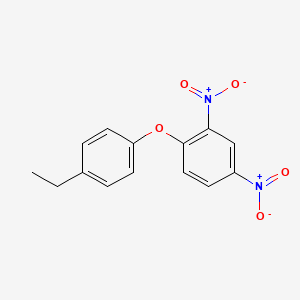![molecular formula C18H19N5O3S B10890969 N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10890969.png)
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~5~-[4-(3,4-DIMETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazolecarboxamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N5-[4-(3,4-DIMETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process .
Análisis De Reacciones Químicas
Types of Reactions
N~5~-[4-(3,4-DIMETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds .
Aplicaciones Científicas De Investigación
N~5~-[4-(3,4-DIMETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N5-[4-(3,4-DIMETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines: These compounds share structural similarities and can undergo similar chemical reactions.
Thiazolecarboxamides: Compounds with a thiazole ring and carboxamide group, exhibiting comparable chemical properties.
Uniqueness
N~5~-[4-(3,4-DIMETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C18H19N5O3S |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C18H19N5O3S/c1-9-6-7-13(8-10(9)2)14-12(4)27-18(19-14)20-17(24)16-15(23(25)26)11(3)21-22(16)5/h6-8H,1-5H3,(H,19,20,24) |
Clave InChI |
GJNXLYKYKYBIQV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)C3=C(C(=NN3C)C)[N+](=O)[O-])C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-{[(2E)-2-cyano-3-(2-nitrophenyl)prop-2-enoyl]amino}benzoate](/img/structure/B10890889.png)
![N-{4-acetyl-5-[3-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B10890890.png)
![N-(5-bromopyridin-2-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10890892.png)
![3-[(E)-(2-{[2-(1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B10890907.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(benzylsulfonyl)piperazine](/img/structure/B10890908.png)
![2'-[(3-Nitrobenzoyl)oxy][1,1'-biphenyl]-2-yl 3-nitrobenzoate](/img/structure/B10890913.png)

![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B10890921.png)
![1-(Naphthalen-2-ylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10890923.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B10890945.png)

![9,9-dimethyl-12-[4-(methylsulfanyl)phenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B10890958.png)
![N-{(Z)-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)amino][(3-methylphenyl)amino]methylidene}-2-phenylbutanamide](/img/structure/B10890972.png)
